5-Amino-2,3-dihydrobenzofuran-2-carboxylic acid
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Overview
Description
5-amino-2,3-dihydrobenzofuran-2-carboxylic acid is a compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
The synthesis of 5-amino-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-amino-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
5-amino-2,3-dihydrobenzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-amino-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. They may also exhibit antimicrobial activity by disrupting the cell membrane or inhibiting essential enzymes in microbial cells .
Comparison with Similar Compounds
5-amino-2,3-dihydrobenzofuran-2-carboxylic acid can be compared with other similar compounds such as:
5-chloro-4-amino-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a chloro group at the 5-position, which may enhance its antimicrobial activity.
5-(2-aminopropyl)-2,3-dihydrobenzofuran: Known for its entactogenic properties, this compound belongs to the phenethylamine and amphetamine classes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-amino-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4,10H2,(H,11,12) |
InChI Key |
MSBNXBUSAMVDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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